molecular formula C13H10N2O3S2 B3020687 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate CAS No. 1203173-02-7

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate

Cat. No. B3020687
CAS RN: 1203173-02-7
M. Wt: 306.35
InChI Key: YYEKTRUPNHUDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate" is a complex molecule that likely contains multiple heterocyclic structures, including isoxazole and thiazole rings. These structures are common in compounds with potential pharmacological activities, such as antimicrobial and anti-inflammatory properties . The presence of thiophene rings can also contribute to the compound's electronic properties and its potential utility in material science applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of various precursors under specific conditions to form the desired molecular architecture. For instance, the reaction of ammonium salts of isothiazolethiones with different reagents can lead to the formation of isothiazoles . Similarly, the reaction of isoxazolyl thioureas with ethyl bromopyruvate can yield thiazolylidene amines, which can be further transformed into various heterocyclic compounds . The use of thiophene-2-carbonyl isothiocyanate as a precursor can lead to the synthesis of triazole, oxadiazole, and thiadiazole derivatives . These methods highlight the versatility of reactions involving sulfur and nitrogen-containing heterocycles to synthesize complex molecules.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic techniques and sometimes confirmed by X-ray crystallography. For example, the structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, was determined by X-ray analysis, revealing the presence of an exocyclic carbonyl group and a methyl ester group linked to a heterocyclic ring system . Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Heterocyclic compounds containing isoxazole and thiazole rings can undergo a variety of chemical reactions. Selective nucleophilic chemistry can be employed to synthesize 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from multifunctionalized cores . Additionally, reactions involving carbon disulfide and halo compounds can lead to the formation of bisthiazole and bisthiolane derivatives . These reactions demonstrate the chemical versatility and reactivity of the molecular framework present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. Compounds with thiazole and isoxazole rings often exhibit significant biological activity, as seen in a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones, which showed anti-inflammatory and antimicrobial activities . The electronic properties of the thiophene ring can also affect the compound's behavior in material science applications. Understanding these properties is essential for the potential development of new drugs or materials based on this molecular scaffold.

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-8-14-10(7-20-8)13(16)17-6-9-5-11(18-15-9)12-3-2-4-19-12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEKTRUPNHUDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-methylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.